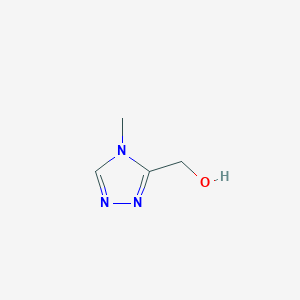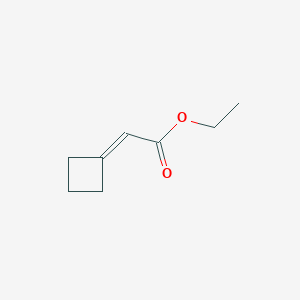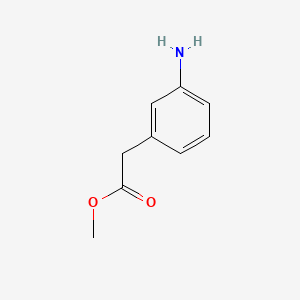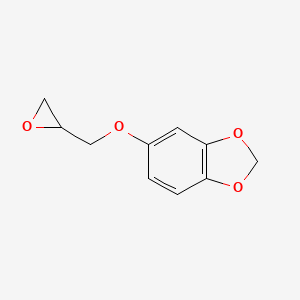
6-Fluoroquinolin-8-amina
Descripción general
Descripción
6-Fluoroquinolin-8-amine, also known as 6-FQA, is a compound belonging to the quinoline class of heterocyclic compounds, which are aromatic compounds containing a six-membered ring fused to a five-membered ring. 6-FQA is a potent inhibitor of the enzyme phosphodiesterase-4 (PDE4), and has been the subject of scientific research due to its potential applications in medicine, particularly in the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). 6-FQA has also been studied for its potential use as an anti-cancer agent and as an anti-viral agent.
Aplicaciones Científicas De Investigación
- “6-Fluoroquinolin-8-amina” se puede utilizar en programas de simulación molecular como Amber, GROMACS, Avogadro, Pymol, Chimera, Blender y VMD para producir impresionantes visualizaciones de simulación .
Programas de simulación molecular
Síntesis de glucosilhidrazidas y aminoácidos
Mecanismo De Acción
Target of Action
It’s worth noting that fluoroquinolones, a class of compounds to which 6-fluoroquinolin-8-amine belongs, primarily target bacterial dna gyrase and topoisomerase iv enzymes . These enzymes are essential for bacterial DNA replication, making them effective targets for antibacterial agents .
Mode of Action
Fluoroquinolones generally work by inhibiting bacterial dna gyrase and topoisomerase iv enzymes, thereby preventing bacterial dna replication . This inhibition disrupts the supercoiling process, which is crucial for the transcription and replication of bacterial DNA .
Biochemical Pathways
As a fluoroquinolone, it is likely to interfere with the dna replication process of bacteria by inhibiting the action of dna gyrase and topoisomerase iv enzymes .
Result of Action
Fluoroquinolones, in general, exhibit a high level of antibacterial activity and a wide spectrum surpassing many antibiotics . This is due to their enhanced penetration ability through cell membranes and their effects on bacteria reproduction by inhibiting bacterial DNA-gyrase .
Action Environment
The effectiveness of fluoroquinolones can be influenced by various factors, including the presence of metal ions, ph levels, and the presence of other drugs .
Análisis Bioquímico
Biochemical Properties
6-Fluoroquinolin-8-amine plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and transcription. The compound binds to the active sites of these enzymes, inhibiting their activity and thereby preventing bacterial cell division and proliferation . Additionally, 6-Fluoroquinolin-8-amine has been shown to interact with various proteins and biomolecules, altering their functions and contributing to its antimicrobial properties .
Cellular Effects
6-Fluoroquinolin-8-amine exerts profound effects on various types of cells and cellular processes. In bacterial cells, it disrupts DNA replication and transcription by inhibiting DNA gyrase and topoisomerase IV, leading to cell death . In eukaryotic cells, the compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. It can induce oxidative stress and apoptosis in cancer cells, making it a potential candidate for anticancer therapy
Molecular Mechanism
The molecular mechanism of 6-Fluoroquinolin-8-amine involves its binding interactions with key biomolecules. The compound binds to the active sites of DNA gyrase and topoisomerase IV, forming stable complexes that inhibit their enzymatic activity . This inhibition prevents the supercoiling and relaxation of DNA, essential processes for DNA replication and transcription. Additionally, 6-Fluoroquinolin-8-amine can interact with other biomolecules, such as proteins involved in cell signaling pathways, leading to changes in gene expression and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Fluoroquinolin-8-amine have been studied over various time periods. The compound exhibits stability under standard storage conditions, maintaining its biochemical activity for extended periods . It can undergo degradation under extreme conditions, such as high temperatures or exposure to light. Long-term studies have shown that 6-Fluoroquinolin-8-amine can induce sustained changes in cellular functions, including prolonged inhibition of bacterial growth and persistent alterations in gene expression .
Dosage Effects in Animal Models
The effects of 6-Fluoroquinolin-8-amine vary with different dosages in animal models. At low doses, the compound exhibits potent antimicrobial activity, effectively inhibiting bacterial infections without causing significant toxicity . At higher doses, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity, highlighting the importance of dosage optimization in therapeutic applications . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, necessitating careful dose-response studies.
Metabolic Pathways
6-Fluoroquinolin-8-amine is involved in various metabolic pathways, primarily related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its conversion into more water-soluble metabolites for excretion . These metabolic pathways can influence the compound’s pharmacokinetics and bioavailability, affecting its therapeutic efficacy and safety profile .
Transport and Distribution
The transport and distribution of 6-Fluoroquinolin-8-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 6-Fluoroquinolin-8-amine within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 6-Fluoroquinolin-8-amine is critical for its activity and function. The compound has been observed to localize in the cytoplasm and nucleus of cells, where it interacts with DNA and other nuclear proteins . Targeting signals and post-translational modifications can direct 6-Fluoroquinolin-8-amine to specific cellular compartments, enhancing its therapeutic potential. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and guide the development of targeted therapies .
Propiedades
IUPAC Name |
6-fluoroquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGWILBMHTUNJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20530218 | |
| Record name | 6-Fluoroquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20530218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343-54-4 | |
| Record name | 6-Fluoro-8-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=343-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoroquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20530218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-([(4-Bromophenyl)sulfanyl]methyl)benzoic acid](/img/structure/B1317082.png)











